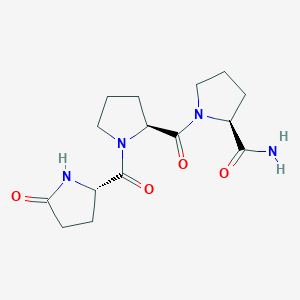

5-Oxo-L-prolyl-L-prolyl-L-prolinamide

Description

5-Oxo-L-prolyl-L-prolyl-L-prolinamide is a tripeptide composed of two modified proline residues (5-oxo-L-proline and L-proline) and a terminal prolinamide. The 5-oxo group at the first proline residue distinguishes it from standard proline-containing peptides, conferring unique conformational and biochemical properties. This compound interacts with enzymes such as 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-L-proline in an ATP-dependent reaction . Structural studies emphasize that the 5-carbonyl group, unsubstituted N-1, and L-configuration at C-2 are critical for substrate recognition by the enzyme, while modifications at C-3 and C-4 are tolerated to varying degrees .

Properties

CAS No. |

78058-04-5 |

|---|---|

Molecular Formula |

C15H22N4O4 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H22N4O4/c16-13(21)10-3-1-7-18(10)15(23)11-4-2-8-19(11)14(22)9-5-6-12(20)17-9/h9-11H,1-8H2,(H2,16,21)(H,17,20)/t9-,10-,11-/m0/s1 |

InChI Key |

HNEABOKGLREENG-DCAQKATOSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N3CCCC3C(=O)N |

Origin of Product |

United States |

Preparation Methods

Building Blocks for Synthesis

5-Oxo-L-proline (Pyroglutamic Acid)

5-Oxo-L-proline, also known as pyroglutamic acid or 5-pyrrolidone-2-carboxylic acid, serves as the N-terminal component of our target compound. This building block can be prepared through several methods:

- Cyclization of L-glutamic acid under heating conditions

- Cyclization of L-glutamine through treatment with acidic or basic conditions

- Commercial sources where it is available as a pure compound

The cyclization of L-glutaminyl compounds to L-pyroglutamyl derivatives can be achieved by heating at reflux with a cyclizing medium such as glacial acetic acid or alcohol-ammonia solution. This conversion has been documented in the synthesis of related compounds such as TRH, where L-glutaminyl-L-histidyl-L-prolinamide is converted to L-pyroglutamyl-L-histidyl-L-prolinamide through this cyclization process.

L-proline and Derivatives

L-proline serves as the middle residue in our target compound. For peptide synthesis, L-proline is typically used with appropriate protecting groups:

- Boc-L-proline (N-tert-butyloxycarbonyl-L-proline)

- Fmoc-L-proline (N-9-fluorenylmethyloxycarbonyl-L-proline)

- Z-L-proline (N-benzyloxycarbonyl-L-proline)

Each of these protected forms offers specific advantages depending on the synthetic strategy employed. The Boc group is removed under acidic conditions (typically trifluoroacetic acid), while the Fmoc group is cleaved under basic conditions (typically piperidine in DMF).

L-prolinamide

L-prolinamide serves as the C-terminal component of our target peptide. This building block can be prepared through several methods:

- Direct amidation of L-proline or protected L-proline derivatives

- Aminolysis of L-proline esters

- Conversion of L-proline to its activated derivatives followed by reaction with ammonia

Patent literature describes methods for preparing L-prolinamide, including approaches involving N-carboxy-cyclic anhydride (NCA) intermediates. The preparation typically involves the following steps:

- Formation of L-proline-N-carboxy-cyclic anhydride from L-proline and triphosgene

- Treatment of the anhydride with ammonia or ammonium salts to form L-prolinamide

Table 1: Key Building Blocks for 5-Oxo-L-prolyl-L-prolyl-L-prolinamide Synthesis

| Building Block | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 5-Oxo-L-proline | C₅H₇NO₃ | 129.11 | Lactam ring with carboxylic acid group |

| Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | Acid-labile N-protecting group |

| Fmoc-L-proline | C₁₉H₁₇NO₄ | 323.34 | Base-labile N-protecting group |

| L-prolinamide | C₅H₁₀N₂O | 114.15 | C-terminal amide function |

Solution-Phase Synthesis Approaches

Sequential Coupling Strategy

The solution-phase synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide can be accomplished through sequential coupling of the three amino acid components, starting from the C-terminus. The following detailed protocol is based on methods described for similar peptides:

Preparation of L-prolyl-L-prolinamide

Coupling Reaction : Dissolve Boc-L-proline (2.15 g, 10 mmol) in dichloromethane (DCM, 30 mL). Add L-prolinamide (1.25 g, 11 mmol), followed by 1-hydroxybenzotriazole (HOBt, 1.49 g, 11 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol). Stir the reaction mixture at room temperature for 16 hours.

Work-up : Filter the reaction mixture to remove dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution (3 × 20 mL), 1M citric acid solution (3 × 20 mL), and brine (1 × 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification : Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (50-100%) to obtain Boc-L-prolyl-L-prolinamide.

Deprotection : Dissolve Boc-L-prolyl-L-prolinamide (3.0 g) in a mixture of DCM (15 mL) and trifluoroacetic acid (TFA, 15 mL). Stir the solution at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure, then co-evaporate with toluene (3 × 20 mL) to remove excess TFA. Triturate the residue with diethyl ether to obtain L-prolyl-L-prolinamide TFA salt as a white solid.

Coupling with 5-Oxo-L-proline

Coupling Reaction : Dissolve 5-oxo-L-proline (1.29 g, 10 mmol) in DMF (30 mL). Add L-prolyl-L-prolinamide TFA salt (3.11 g, 10 mmol), followed by N,N-diisopropylethylamine (DIPEA, 5.2 mL, 30 mmol). Cool the solution to 0°C and add HBTU (4.17 g, 11 mmol). Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Work-up : Dilute the reaction mixture with ethyl acetate (100 mL). Wash with 10% citric acid solution (3 × 30 mL), saturated sodium bicarbonate solution (3 × 30 mL), and brine (1 × 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification : Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM (0-10%) to obtain 5-Oxo-L-prolyl-L-prolyl-L-prolinamide as a white solid.

Fragment Condensation Approach

An alternative solution-phase approach involves the separate preparation of 5-Oxo-L-prolyl-L-proline and L-prolinamide, followed by their coupling:

Preparation of 5-Oxo-L-prolyl-L-proline

This dipeptide can be prepared using methods similar to those described for 5-Oxo-L-prolyl-L-proline in the literature. The synthesis involves coupling 5-oxo-L-proline with protected L-proline, followed by deprotection:

- Coupling Reaction : Couple 5-oxo-L-proline with Boc-L-proline methyl ester using DCC/HOBt.

- Deprotection : Remove the Boc group using TFA in DCM.

- Hydrolysis : Hydrolyze the methyl ester using lithium hydroxide in THF/water.

Coupling with L-prolinamide

The final step involves coupling 5-Oxo-L-prolyl-L-proline with L-prolinamide using standard peptide coupling conditions.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis offers several advantages over solution-phase methods, including easier purification, higher yields, and the ability to automate the process. The following protocol describes an Fmoc/tBu strategy for the synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide based on methods used for similar peptides:

Resin Selection and Preparation

Rink amide resin is an ideal choice for the synthesis of peptide amides. The synthesis proceeds as follows:

Resin Swelling : Suspend Rink amide resin (1.0 g, loading 0.6 mmol/g) in DCM (10 mL) and allow it to swell for 30 minutes. Filter and wash with DMF (3 × 10 mL).

Fmoc Removal : Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 × 10 mL).

Sequential Amino Acid Coupling

Coupling of First Amino Acid (L-proline)

- Prepare a solution of Fmoc-L-proline (0.81 g, 2.4 mmol, 4 eq), HBTU (0.91 g, 2.4 mmol, 4 eq), and HOBt (0.37 g, 2.4 mmol, 4 eq) in DMF (10 mL).

- Add DIPEA (0.83 mL, 4.8 mmol, 8 eq) to the solution.

- Add the solution to the resin and shake for 2 hours at room temperature.

- Wash the resin with DMF (5 × 10 mL).

- Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling procedure.

- Remove the Fmoc group as described above.

Coupling of Second Amino Acid (L-proline)

Repeat the coupling procedure using Fmoc-L-proline under the same conditions as above.

Coupling of 5-Oxo-L-proline

- Prepare a solution of 5-oxo-L-proline (0.31 g, 2.4 mmol, 4 eq), HBTU (0.91 g, 2.4 mmol, 4 eq), and HOBt (0.37 g, 2.4 mmol, 4 eq) in DMF (10 mL).

- Add DIPEA (0.83 mL, 4.8 mmol, 8 eq) to the solution.

- Add the solution to the resin and shake for 3 hours at room temperature.

- Wash the resin with DMF (5 × 10 mL) and then with DCM (5 × 10 mL).

Cleavage and Purification

Cleavage : Prepare a cleavage cocktail of TFA/water/triisopropylsilane (95:2.5:2.5, 10 mL). Add the cocktail to the resin and shake for 3 hours at room temperature.

Filtration : Filter the resin and wash with additional TFA (2 × 5 mL). Combine the filtrates.

Precipitation : Concentrate the combined filtrates under reduced pressure to approximately 2 mL. Add cold diethyl ether (40 mL) to precipitate the peptide. Centrifuge, decant the ether, and repeat the washing with ether twice more.

Purification : Dissolve the crude peptide in water with 0.1% TFA and purify by preparative reverse-phase HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).

Lyophilization : Combine the fractions containing pure peptide, as determined by analytical HPLC and mass spectrometry, and lyophilize to obtain 5-Oxo-L-prolyl-L-prolyl-L-prolinamide as a white powder.

Table 2: Comparison of Synthetic Approaches for 5-Oxo-L-prolyl-L-prolyl-L-prolinamide

| Synthetic Approach | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Solution-Phase Sequential Coupling | Suitable for scale-up, Well-established methods | More laborious purification, Potential solubility issues | 40-60% overall |

| Solution-Phase Fragment Condensation | Fewer sequential steps, Potentially higher yields | Requires preparation of fragments, Possible racemization | 45-65% overall |

| Solid-Phase Peptide Synthesis | Easier purification, Faster process, Excess reagents easily removed | Limited scale, Requires specialized equipment | 70-85% overall |

Characterization Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide. Based on methods described for related compounds, the following conditions are recommended:

- Column : Reverse-phase C18 column (e.g., Newcrom R1 or equivalent, 250 × 4.6 mm, 5 μm)

- Mobile Phase : Gradient of acetonitrile in water (both containing 0.1% phosphoric acid or 0.1% formic acid for MS-compatible applications)

- Flow Rate : 1.0 mL/min

- Detection : UV at 220 nm

- Sample Preparation : Dissolve the sample in water or water/acetonitrile mixture (1 mg/mL)

Table 3: HPLC Gradient Conditions for Analysis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide

| Time (min) | % Acetonitrile | % Water (0.1% acid) |

|---|---|---|

| 0 | 5 | 95 |

| 5 | 5 | 95 |

| 25 | 40 | 60 |

| 30 | 80 | 20 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

Mass Spectrometric Analysis

Mass spectrometry is crucial for confirming the molecular weight and structure of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide:

- ESI-MS : Expected [M+H]⁺ = 323.17 m/z

- MALDI-TOF : Expected [M+H]⁺ = 323.17 m/z, [M+Na]⁺ = 345.15 m/z

- MS/MS Fragmentation : Characteristic fragments would include loss of the prolinamide moiety and cleavage between the two proline residues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about 5-Oxo-L-prolyl-L-prolyl-L-prolinamide:

¹H NMR (500 MHz, DMSO-d₆): Expected chemical shifts include signals for the pyrrolidine rings of the proline residues (δ 1.7-2.2 ppm for CH₂ groups, δ 3.4-3.7 ppm for NCH₂ groups, δ 4.2-4.6 ppm for αCH groups), the lactam ring of 5-oxo-L-proline, and the amide NH signals.

¹³C NMR (125 MHz, DMSO-d₆): Expected signals include carbonyl carbons (δ 170-175 ppm), α-carbons (δ 58-62 ppm), and pyrrolidine ring carbons (δ 22-48 ppm).

2D NMR (COSY, HSQC, HMBC): These techniques can provide detailed information about the connectivity within the peptide structure.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

- Amide I band (C=O stretching): ~1650 cm⁻¹

- Amide II band (N-H bending and C-N stretching): ~1550 cm⁻¹

- Carbonyl stretching of the 5-oxo-L-proline lactam: ~1700 cm⁻¹

Challenges and Considerations in Synthesis

Racemization Concerns

One of the key challenges in the synthesis of peptides containing proline residues is the risk of racemization during the coupling reactions. This is typically less problematic with proline than with other amino acids due to the cyclic nature of proline's side chain, which prevents base-catalyzed racemization via enolization. However, careful control of reaction conditions is still necessary to maintain stereochemical integrity.

Coupling Efficiency

The coupling of proline residues can be challenging due to the steric hindrance associated with the secondary amine of proline. This can lead to incomplete coupling reactions and lower yields. To address this issue, extended reaction times, more potent coupling reagents (e.g., HATU instead of HBTU), or repeated coupling steps may be necessary.

Purification Challenges

The purification of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide may be complicated by the presence of deletion sequences (e.g., Pyr-Pro-OH, Pro-ProNH₂) and other impurities. Careful optimization of HPLC conditions is essential for achieving high purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The 5-oxo group can be further oxidized under strong oxidative conditions.

Reduction: The 5-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or further oxidized derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

5-Oxo-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Oxo-L-prolyl-L-threonyl-L-prolinamide (Glp-Thr-Pro-NH₂)

- Structure : Replaces the second proline with threonine, introducing a hydroxyl group at the β-carbon.

- Enzymatic Activity : Retains binding to 5-oxo-L-prolinase but exhibits altered catalytic efficiency due to steric and electronic effects from the hydroxyl group. Molecular weight: 338.4 g/mol (C₁₄H₂₂N₄O₅) .

- Applications : Used in studies of enzyme-substrate interactions and peptide stability .

5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide

- Structure : Substitutes the second proline with isoleucine, introducing a hydrophobic side chain.

- Binding Properties : Reduced binding affinity to 5-oxo-L-prolinase compared to the parent compound, likely due to steric hindrance from the bulky isoleucine residue .

- Molecular Weight : 338.4 g/mol (C₁₆H₂₆N₄O₄) .

Protirelin (5-Oxo-L-prolyl-L-histidyl-L-prolinamide)

- Structure : Replaces the second proline with histidine, adding an imidazole ring.

- Biological Activity : Functions as a thyrotropin-releasing hormone (TRH) analog, stimulating TSH and prolactin secretion. This pharmacological activity diverges entirely from enzymatic substrate roles .

- Molecular Weight : 362.4 g/mol (C₁₆H₂₂N₆O₄) .

3-N-(5-Oxo-L-prolyl)-L-thiazolidine-4-carbonyl-L-phenylalanyl-L-lysineamide Hydrochloride

- Structure : Incorporates thiazolidine and phenylalanine residues, creating a bulkier, more rigid structure.

- Enzymatic Interaction : Acts as an inhibitor of 5-oxo-L-prolinase due to disrupted alignment at the active site .

Structural and Functional Impact of Modifications

Key Structural Determinants for Enzyme Binding

- 5-Carbonyl Group : Essential for hydrogen bonding with the enzyme’s active site. Analogs lacking this group (e.g., L-proline) show negligible binding .

- C-3/C-4 Modifications :

Effects of Terminal Modifications

- Prolinamide vs. Free Carboxylate : The terminal prolinamide in 5-oxo-L-prolyl-L-prolyl-L-prolinamide enhances binding affinity compared to analogs with free carboxyl groups (e.g., 5-oxo-L-proline), which exhibit weaker interactions .

Comparative Data Table

Research Findings and Implications

- Enzyme Mechanism Insights : Analogs with partial coupling (e.g., cis-2-oxo-5-methyloxazolidine-4-carboxylate) reveal that water accessibility at the active site influences ATP hydrolysis efficiency .

- Therapeutic Potential: Metal complexes (e.g., cobalt or praseodymium derivatives) expand applications into catalysis and materials science, diverging from biological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.